molecular formula C13H23N3O2S B2560764 tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate CAS No. 2445750-58-1

tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate

Cat. No.: B2560764
CAS No.: 2445750-58-1
M. Wt: 285.41
InChI Key: GOBSYBVZZWZMML-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The reaction mixture is usually cooled in an ice bath and stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes steps such as nitrosation, reduction, esterification, amino group protection, and condensation . These methods ensure high yield and purity of the final product.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-12(2,3)9(8-7-19-10(14)15-8)16-11(17)18-13(4,5)6/h7,9H,1-6H3,(H2,14,15)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSYBVZZWZMML-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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